molecular formula C12H10N4O2S B2748634 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034608-06-3

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2748634
CAS No.: 2034608-06-3
M. Wt: 274.3
InChI Key: UTEYYXMSCDVGTM-UHFFFAOYSA-N
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Description

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains pyrimidine, thiophene, and oxadiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines.

    Formation of the Oxadiazole Ring: This often involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.

    Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of ketones with α-cyanoesters in the presence of elemental sulfur.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could potentially modify the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur on the pyrimidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with oxadiazole rings are often explored as catalysts in organic reactions.

    Material Science: Such compounds can be used in the development of new materials with unique electronic properties.

Biology

    Antimicrobial Agents: Compounds with similar structures have shown potential as antimicrobial agents.

    Enzyme Inhibitors: They may act as inhibitors for certain enzymes, making them of interest in drug development.

Medicine

    Drug Development: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with biological targets.

Industry

    Agriculture: Similar compounds are sometimes used in the development of agrochemicals.

    Pharmaceuticals: The compound could be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action for 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.

    5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole may impart unique electronic properties and biological activities compared to its analogs with phenyl or furan rings.

Properties

IUPAC Name

5-(2-methoxy-4-methylpyrimidin-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-7-8(6-13-12(14-7)17-2)11-15-10(16-18-11)9-4-3-5-19-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEYYXMSCDVGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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